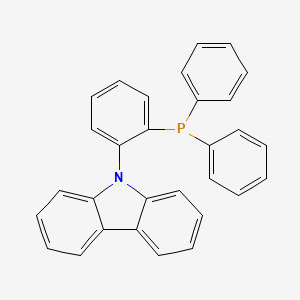
oxolane-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane-3,4-dicarboxylic acid (ODA) is a dicarboxylic acid that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 137-139°C. ODA is an important intermediate in the synthesis of various compounds, and it is also used as an analytical reagent and as a catalyst in various reactions. ODA is an important component of many polymers, such as polyacrylates, polyamides, and polyesters. It is also used in the production of pharmaceuticals, cosmetics, and other industrial products.
Applications De Recherche Scientifique
Oxolane-3,4-dicarboxylic acid is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including polymers, pharmaceuticals, and other industrial products. It is also used as a catalyst in various reactions, such as the polymerization of ethylene and the production of polyurethanes. oxolane-3,4-dicarboxylic acid has been used as a model compound for studying the structure and reactivity of other dicarboxylic acids. In addition, it is used as a reagent in the synthesis of peptides, amines, and other organic molecules.
Mécanisme D'action
Oxolane-3,4-dicarboxylic acid is an organic acid with two carboxylic acid groups. The two carboxylic acid groups can react with other molecules, such as amines, to form amides or esters. The acid can also react with alcohols to form esters. In addition, the acid can react with inorganic bases, such as sodium hydroxide, to form salts.
Biochemical and Physiological Effects
Oxolane-3,4-dicarboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that oxolane-3,4-dicarboxylic acid can interact with various enzymes, such as cytochrome P450, and can modulate the activity of these enzymes. oxolane-3,4-dicarboxylic acid has also been shown to inhibit the growth of certain bacteria, such as E. coli and Staphylococcus aureus. In addition, oxolane-3,4-dicarboxylic acid has been shown to have anti-inflammatory, analgesic, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Oxolane-3,4-dicarboxylic acid is a useful reagent for laboratory experiments. It is relatively stable, and it is easy to handle and store. In addition, oxolane-3,4-dicarboxylic acid is relatively inexpensive and can be easily obtained from chemical suppliers. However, oxolane-3,4-dicarboxylic acid can be toxic if inhaled or ingested, and it should be handled with care.
Orientations Futures
There are many potential future directions for research on oxolane-3,4-dicarboxylic acid. For example, further research could be conducted to explore the biochemical and physiological effects of oxolane-3,4-dicarboxylic acid on various organisms and to identify new uses for oxolane-3,4-dicarboxylic acid in industrial and pharmaceutical applications. In addition, further research could be conducted to improve the synthesis of oxolane-3,4-dicarboxylic acid and to explore new methods for its purification and storage. Finally, research could be conducted to explore the potential of oxolane-3,4-dicarboxylic acid as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
Oxolane-3,4-dicarboxylic acid is synthesized by the reaction of ethyl oxalate with acetic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of oxolane-3,4-dicarboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dibromopropionic acid", "diethyl oxalate", "sodium ethoxide", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dibromopropionic acid to diethyl 2,3-dibromopropionate using diethyl oxalate and sodium ethoxide as catalysts.", "Step 2: Reduction of diethyl 2,3-dibromopropionate to diethyl 2-bromo-3-hydroxypropionate using sodium borohydride as a reducing agent.", "Step 3: Cyclization of diethyl 2-bromo-3-hydroxypropionate to oxolane-3,4-dicarboxylic acid using sodium hydroxide as a catalyst.", "Step 4: Acetylation of oxolane-3,4-dicarboxylic acid using acetic anhydride and acetic acid as solvents.", "Step 5: Purification of the final product using ethanol and water as solvents." ] } | |
Numéro CAS |
71034-99-6 |
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



